![molecular formula C7H10 B13731672 Tricyclo[4.1.0.01,3]heptane CAS No. 174-73-2](/img/structure/B13731672.png)
Tricyclo[4.1.0.01,3]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo[4.1.0.01,3]heptane is a polycyclic hydrocarbon with a unique structure characterized by three interconnected rings. This compound is of significant interest in organic chemistry due to its strained ring system, which imparts unique reactivity and properties. The structure consists of a bicyclo[1.1.0]butane core fused with a cyclopropane ring, making it a fascinating subject for theoretical and practical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tricyclo[4.1.0.01,3]heptane can be synthesized through various methods, including photochemical and thermal reactions. One common approach involves the photochemical isomerization of substituted cyclodeca-1,6-diene via intramolecular [2+2]-cycloaddition . Another method includes the reaction of tricyclo[4.1.0.02,7]heptane with specific reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound is not widely established due to its specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up with appropriate modifications to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions: Tricyclo[4.1.0.01,3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of less strained ring systems.
Substitution: Substitution reactions, particularly with halogens and other electrophiles, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Products include various oxygenated derivatives.
Reduction: Reduced forms of the compound with less ring strain.
Substitution: Halogenated derivatives and other substituted products.
Wissenschaftliche Forschungsanwendungen
Tricyclo[4.1.0.01,3]heptane has several applications in scientific research:
Chemistry: Used as a model compound to study ring strain and reactivity.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug design due to its unique structure.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of tricyclo[4.1.0.01,3]heptane involves its ability to undergo various chemical transformations due to its strained ring system. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s strained bonds are more susceptible to attack by oxidizing agents, leading to the formation of oxygenated products .
Vergleich Mit ähnlichen Verbindungen
Tricyclo[4.1.0.02,7]heptane: Shares a similar core structure but differs in the arrangement of the rings.
Bicyclo[1.1.0]butane: A simpler structure that forms part of the tricyclo[4.1.0.01,3]heptane system.
Uniqueness: Tricyclo[41001,3]heptane is unique due to its highly strained ring system, which imparts distinct reactivity and properties
Eigenschaften
CAS-Nummer |
174-73-2 |
|---|---|
Molekularformel |
C7H10 |
Molekulargewicht |
94.15 g/mol |
IUPAC-Name |
tricyclo[4.1.0.01,3]heptane |
InChI |
InChI=1S/C7H10/c1-2-6-4-7(6)3-5(1)7/h5-6H,1-4H2 |
InChI-Schlüssel |
JEATYLXCUMDKCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC23C1C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


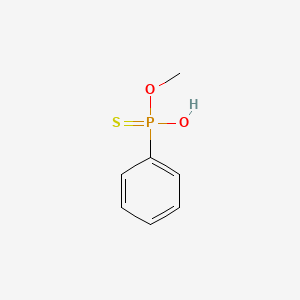
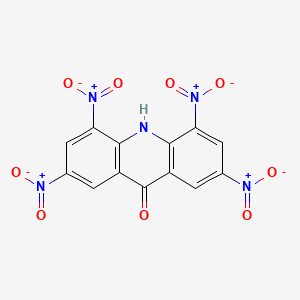
![cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B13731616.png)

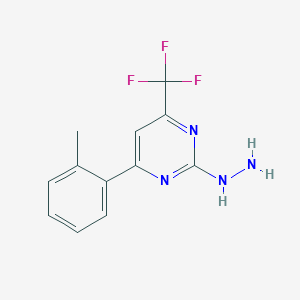
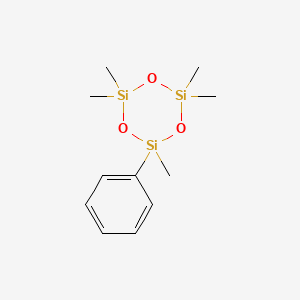
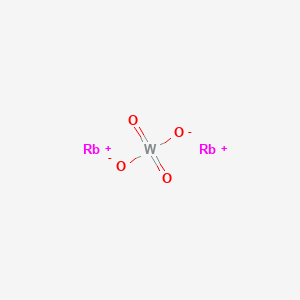
![2-Hydroxymethyl-6-p-tolyl-imidazo[2,1-b]thiazole](/img/structure/B13731636.png)
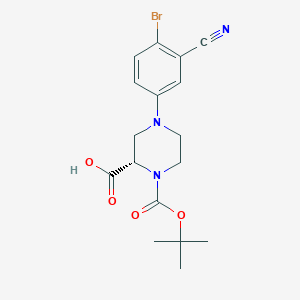
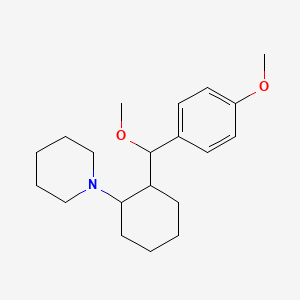
![4-[2-[[9-[5-(Diethylamino)pentan-2-yl]purin-6-yl]amino]ethyl]benzenesulfonamide;hydrochloride](/img/structure/B13731652.png)

![(2-chlorophenyl)methyl-[3-[[2-[3-[(2-chlorophenyl)methyl-diethylazaniumyl]propylamino]-2-oxoacetyl]amino]propyl]-diethylazanium;dichloride](/img/structure/B13731656.png)
![N-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-yl)cyclopropanesulfonamide](/img/structure/B13731660.png)
